molecular formula C13H16ClF3N4O B3036608 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide CAS No. 383147-04-4

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B3036608
CAS No.: 383147-04-4
M. Wt: 336.74 g/mol
InChI Key: XAXUSYQTTVLADX-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and an acetamide moiety linked to a methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide is unique due to its combination of a trifluoromethyl-substituted pyridine ring and a piperazine-linked acetamide moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N4O/c1-20-2-4-21(5-3-20)19-12(22)7-11-10(14)6-9(8-18-11)13(15,16)17/h6,8H,2-5,7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXUSYQTTVLADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142671
Record name 3-Chloro-N-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-2-pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383147-04-4
Record name 3-Chloro-N-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-2-pyridineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383147-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-2-pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide
Reactant of Route 2
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2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide
Reactant of Route 3
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2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide
Reactant of Route 4
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide
Reactant of Route 6
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide

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